4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
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Overview
Description
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is a chemical compound with the molecular formula C15H22O5 and a molecular weight of 282.332 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring and a methoxyphenol group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol typically involves the reaction of appropriate phenolic compounds with butoxymethyl dioxolane under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the dioxolane ring.
Substitution: The methoxy and phenolic groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dioxolane ring and methoxyphenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenolic derivatives with dioxolane rings, such as:
- 4-[4-(Methoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
- 4-[4-(Ethoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
Uniqueness
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is unique due to its specific butoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
918789-77-2 |
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Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4-[4-(butoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H22O5/c1-3-4-7-18-9-12-10-19-15(20-12)11-5-6-13(16)14(8-11)17-2/h5-6,8,12,15-16H,3-4,7,9-10H2,1-2H3 |
InChI Key |
HAYQAKOCUGTNQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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